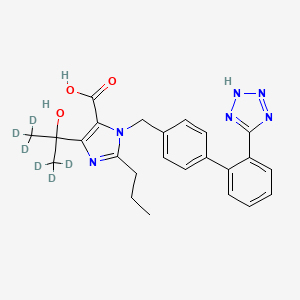
3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt (MMPDS) is an organosulfur compound used as a reagent in organic synthesis. MMPDS has been studied for its potential applications in medicinal chemistry, biochemistry, and chemical biology. This compound has been used in the synthesis of various biologically active compounds, and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt has been studied for its potential applications in medicinal chemistry, biochemistry, and chemical biology. The compound has been used in the synthesis of various biologically active compounds, such as anti-cancer agents, antibiotics, and anti-inflammatory agents. It has also been used to study the mechanism of action and biochemical and physiological effects of various compounds.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt is not yet fully understood. However, the compound is thought to act as an electrophile in the presence of nucleophiles. It is believed that the compound reacts with nucleophiles to form covalent bonds, leading to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt are not yet fully understood. However, the compound has been shown to interact with various proteins, enzymes, and other biomolecules. It has also been shown to inhibit the activity of some enzymes, and it has been suggested that it may be involved in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt is a relatively safe compound to use in laboratory experiments. It is stable and non-toxic, and it is relatively easy to synthesize. However, the compound is not very soluble in water, and its solubility in organic solvents is limited. Additionally, the compound is not very stable in the presence of strong acids and bases.
Zukünftige Richtungen
The potential applications of 3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt are still being explored. Further research is needed to better understand the compound’s mechanism of action and biochemical and physiological effects. Additionally, more research is needed to explore the potential of 3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt as a drug delivery system. Additionally, 3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt could be used as a reagent for the synthesis of other biologically active compounds. Finally, further research is needed to explore the potential of 3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt as a catalyst in organic synthesis.
Synthesemethoden
3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt can be synthesized by a two-step process. First, 3-methylthio-4,7(3H,8H)-pteridinedione is reacted with dimethyl sulfoxide (DMSO) and a base (e.g., potassium carbonate) in an aqueous solution. This reaction yields a sodium salt of the desired compound. The second step involves the reaction of this salt with a base (e.g., sodium hydroxide) to yield the desired compound in its pure form.
Eigenschaften
IUPAC Name |
sodium;3-methyl-2-methylsulfanylpteridin-8-ide-4,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S.Na/c1-12-7(14)5-6(11-8(12)15-2)10-4(13)3-9-5;/h3H,1-2H3,(H,10,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLSMXFKXUSKRP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C([N-]C(=O)C=N2)N=C1SC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N4NaO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20849559 |
Source


|
| Record name | Sodium 3-methyl-2-(methylsulfanyl)-4,7-dioxo-3,7-dihydro-4H-pteridin-8-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199789-54-3 |
Source


|
| Record name | Sodium 3-methyl-2-(methylsulfanyl)-4,7-dioxo-3,7-dihydro-4H-pteridin-8-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-6-[(1E,3E)-1,3-pentadien-1-yl]-1,3-benzothiazole](/img/structure/B562558.png)



![N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide](/img/structure/B562565.png)






